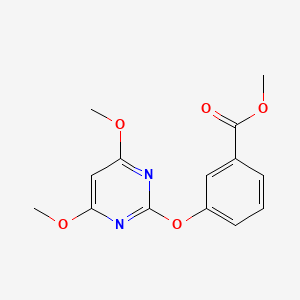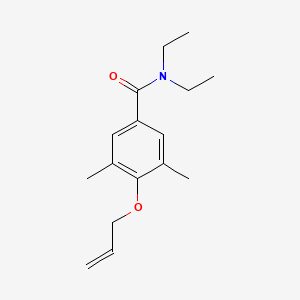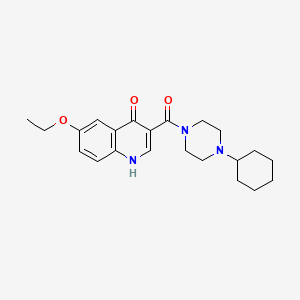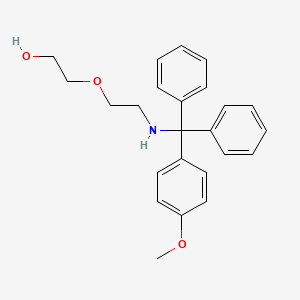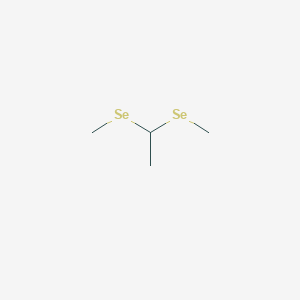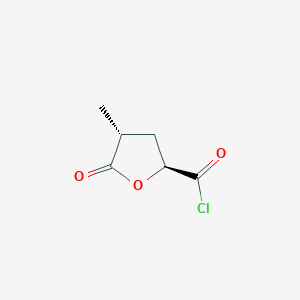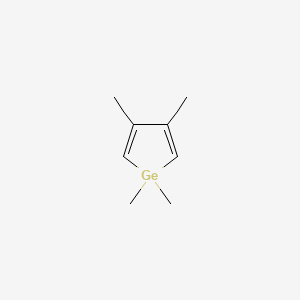
Germole, 1,1,3,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germole, 1,1,3,4-tetramethyl- is an organogermanium compound with the molecular formula C₈H₁₄Ge. It is a member of the germole family, which are five-membered heterocyclic compounds containing germanium. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Germole, 1,1,3,4-tetramethyl- typically involves the reaction of germanium tetrachloride with an appropriate organolithium reagent. One common method is the reaction of germanium tetrachloride with 1,1,3,4-tetramethyl-1,3-butadiene in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Germole, 1,1,3,4-tetramethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
Germole, 1,1,3,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert germole derivatives to their corresponding germolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germole oxides, while substitution reactions can produce a variety of germole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Germole, 1,1,3,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, although more research is needed.
Industry: Germole derivatives are used in the development of advanced materials, including semiconductors and optoelectronic devices
Wirkmechanismus
The mechanism of action of Germole, 1,1,3,4-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in catalysis or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silole, 1,1,3,4-tetramethyl-: A silicon analog with similar structural properties but different electronic characteristics.
Stannole, 1,1,3,4-tetramethyl-: A tin analog that exhibits different reactivity due to the presence of tin instead of germanium.
Plumbole, 1,1,3,4-tetramethyl-: A lead analog with distinct chemical behavior compared to germole
Uniqueness
Germole, 1,1,3,4-tetramethyl- is unique due to the presence of germanium, which imparts specific electronic properties that are different from its silicon, tin, and lead analogs. These properties make it particularly useful in the development of advanced materials and in various chemical reactions .
Eigenschaften
CAS-Nummer |
82763-96-0 |
|---|---|
Molekularformel |
C8H14Ge |
Molekulargewicht |
182.83 g/mol |
IUPAC-Name |
1,1,3,4-tetramethylgermole |
InChI |
InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI-Schlüssel |
UQEFUUUMVQTOEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Ge](C=C1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)
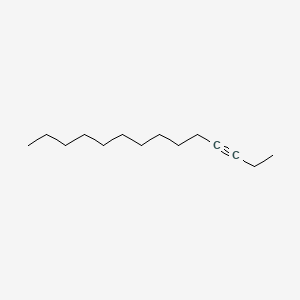
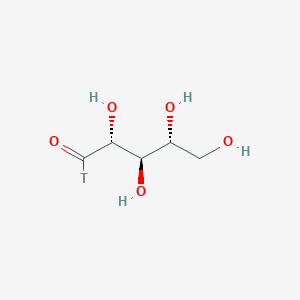
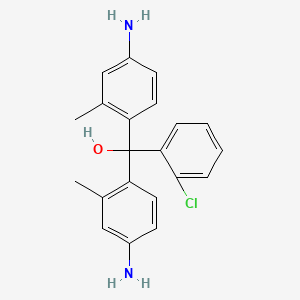
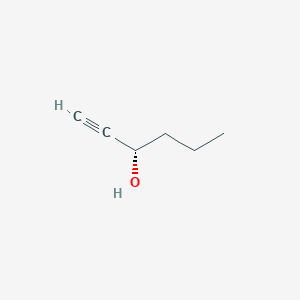
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
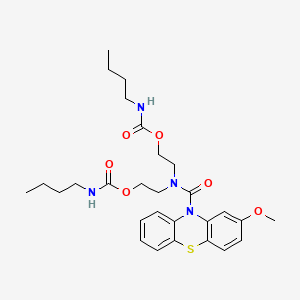
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
